(2-Fluoro-3-(pyridin-3-yl)phenyl)methanol
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Overview
Description
(2-Fluoro-3-(pyridin-3-yl)phenyl)methanol is an organic compound that features a fluorine atom, a pyridine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with phenylmagnesium bromide to introduce the phenyl group, followed by reduction to yield the final product.
Industrial Production Methods
Industrial production methods for (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-3-(pyridin-3-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the nitro group would yield an amine.
Scientific Research Applications
(2-Fluoro-3-(pyridin-3-yl)phenyl)methanol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural properties make it a candidate for studying interactions with biological molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Fluoro-3-(pyridin-3-yl)phenyl)methanol involves its interaction with molecular targets and pathways. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and interactions with enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, further affecting its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-(pyridin-2-yl)phenyl)methanol
- 2-Fluoro-3-(pyridin-4-yl)phenyl)methanol
- 3-Fluoro-2-(pyridin-3-yl)phenyl)methanol
Uniqueness
(2-Fluoro-3-(pyridin-3-yl)phenyl)methanol is unique due to the specific positioning of the fluorine atom and the pyridine ring, which can significantly influence its chemical and biological properties. This unique structure can lead to different reactivity patterns and interactions compared to other similar compounds .
Biological Activity
(2-Fluoro-3-(pyridin-3-yl)phenyl)methanol is a compound of interest in medicinal chemistry due to its structural features, which include a fluorine atom, a pyridine ring, and a phenolic group. These components contribute to its potential biological activities, including interactions with various molecular targets such as enzymes and receptors.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Fluorine Atom : Enhances electronic properties and may improve binding affinity.
- Pyridine Ring : Facilitates hydrogen bonding and π-π interactions, crucial for molecular recognition.
- Phenolic Group : May contribute to antioxidant properties and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine atom can enhance the compound's binding affinity, while the pyridine ring's electron density can affect drug-target interactions. This compound has been explored for its potential in cancer therapy, particularly through antiproliferative mechanisms.
Biological Activity Findings
Recent studies have highlighted the following biological activities associated with this compound:
- Antiproliferative Activity : Compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. The presence of the fluorine atom is believed to enhance this activity by improving drug binding to target proteins involved in cell proliferation .
- Antibacterial Properties : The introduction of a fluorine atom has been linked to increased antibacterial activity against several bacterial strains. This enhancement is thought to result from improved drug penetration and binding efficacy .
- Enzyme Inhibition : Research indicates that the compound may act as an inhibitor for certain enzymes, contributing to its therapeutic potential in treating diseases linked to enzyme dysregulation, such as cancer and metabolic disorders .
Case Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the potential applications of this compound:
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions that allow for further functionalization. This versatility makes it a valuable intermediate in synthetic chemistry:
- Starting Materials : Utilize commercially available pyridine derivatives and fluorinated phenols.
- Reagents : Common reagents include boron trifluoride etherate for electrophilic substitution reactions.
- Yield Optimization : Reaction conditions such as temperature and solvent choice significantly influence yield.
Properties
Molecular Formula |
C12H10FNO |
---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
(2-fluoro-3-pyridin-3-ylphenyl)methanol |
InChI |
InChI=1S/C12H10FNO/c13-12-10(8-15)3-1-5-11(12)9-4-2-6-14-7-9/h1-7,15H,8H2 |
InChI Key |
HDLGVMXBDJSQDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CN=CC=C2)F)CO |
Origin of Product |
United States |
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